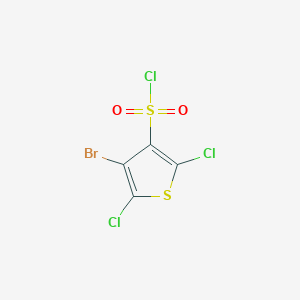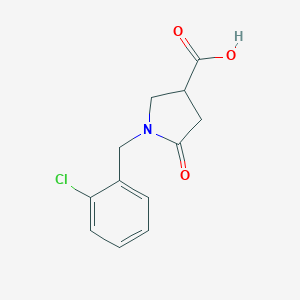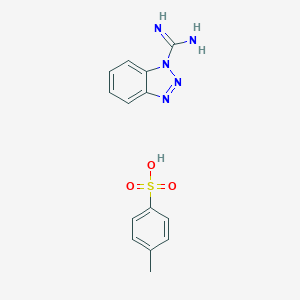
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate, also known as MDEC, is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. MDEC has a unique chemical structure that makes it an attractive candidate for drug development.
Applications De Recherche Scientifique
Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate has been studied extensively for its potential use in medicinal chemistry. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has been tested against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer, and has shown promising results. It has also been tested against the herpes simplex virus and the influenza virus, showing antiviral activity.
Mécanisme D'action
The mechanism of action of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is not fully understood. However, it is believed that this compound inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. This compound has also been shown to inhibit the replication of viruses by interfering with the viral life cycle.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is well-tolerated in animal studies. It does not appear to have any significant adverse effects on the liver or kidneys. This compound has been shown to have a half-life of approximately 2 hours in rats, suggesting that it has a relatively short duration of action.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate is its unique chemical structure, which makes it an attractive candidate for drug development. This compound has been shown to have a broad range of biological activities, including anticancer, antiviral, and antibacterial properties. However, one of the limitations of this compound is its relatively short duration of action, which may limit its usefulness in some applications.
Orientations Futures
There are several potential future directions for Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate. One area of research is the development of this compound-based drugs for the treatment of cancer. Another area of research is the development of this compound-based drugs for the treatment of viral infections. Additionally, this compound could be used as a starting point for the development of new cyclopropane-based drugs with improved pharmacological properties.
Conclusion:
This compound is a cyclopropane derivative that has been extensively studied for its potential use in medicinal chemistry. This compound has a unique chemical structure that makes it an attractive candidate for drug development. It has been shown to have anticancer, antiviral, and antibacterial properties. This compound has a relatively short duration of action, which may limit its usefulness in some applications. However, there are several potential future directions for this compound, including the development of this compound-based drugs for the treatment of cancer and viral infections.
Méthodes De Synthèse
The synthesis of Methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate involves the reaction of 3-ethenyl-2,2-dimethylcyclopropanecarboxylic acid with methanol and sulfuric acid. This reaction results in the formation of this compound. The synthesis of this compound is relatively straightforward and can be performed on a large scale.
Propriétés
Numéro CAS |
191998-91-1 |
|---|---|
Formule moléculaire |
C9H14O2 |
Poids moléculaire |
154.21 g/mol |
Nom IUPAC |
methyl 3-ethenyl-2,2-dimethylcyclopropane-1-carboxylate |
InChI |
InChI=1S/C9H14O2/c1-5-6-7(8(10)11-4)9(6,2)3/h5-7H,1H2,2-4H3 |
Clé InChI |
PCQWCTSWAZPXQR-UHFFFAOYSA-N |
SMILES |
CC1(C(C1C(=O)OC)C=C)C |
SMILES canonique |
CC1(C(C1C(=O)OC)C=C)C |
Synonymes |
Cyclopropanecarboxylic acid, 3-ethenyl-2,2-dimethyl-, methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B60639.png)




![4-[(4-Aminophenyl)sulfonyl]piperazine-2,6-dione](/img/structure/B60655.png)
![Isoxazolo[4,3-B]pyridine-3-carbonitrile](/img/structure/B60656.png)

![7-Bromo-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B60662.png)


![N-[2-(4-methoxyphenyl)ethyl]methanesulfonamide](/img/structure/B60672.png)
![1-[(Ethoxycarbonyl)amino]cyclohexanecarboxylic acid](/img/structure/B60673.png)
